1,3,6-Trimethyl-1,3-diazinane-2,4-dione
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Overview
Description
1,3,6-Trimethyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure with two nitrogen atoms and four carbon atoms. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,6-Trimethyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of urea derivatives with aldehydes or ketones, followed by cyclization to form the diazinane ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1,3,6-Trimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
1,3,6-Trimethyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1,2-Diazinane: Another isomer with nitrogen atoms in different positions.
1,4-Diazinane:
1,3,5-Triazine: Contains three nitrogen atoms in a six-membered ring.
Uniqueness: 1,3,6-Trimethyl-1,3-diazinane-2,4-dione is unique due to its specific ring structure and substitution pattern. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
89851-80-9 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,3,6-trimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5-4-6(10)9(3)7(11)8(5)2/h5H,4H2,1-3H3 |
InChI Key |
NAPOZSSVEUJGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C(=O)N1C)C |
Origin of Product |
United States |
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